molecular formula C15H13N3O4 B2921983 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 1903615-18-8

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2921983
CAS No.: 1903615-18-8
M. Wt: 299.286
InChI Key: AJHCKDRVCTUWFL-UHFFFAOYSA-N
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Description

The compound 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a heterocyclic molecule featuring a 1,3-oxazolidine-2,4-dione core. This five-membered ring system is substituted at position 3 with an azetidin-3-yl group (a four-membered saturated nitrogen ring), which is further functionalized with a 1H-indole-5-carbonyl moiety.

Properties

IUPAC Name

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-13-8-22-15(21)18(13)11-6-17(7-11)14(20)10-1-2-12-9(5-10)3-4-16-12/h1-5,11,16H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHCKDRVCTUWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. Finally, the oxazolidine-2,4-dione moiety can be formed through cyclization reactions involving amino acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques. The specific methods may vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary widely, including different solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives .

Scientific Research Applications

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to various biological effects. The azetidine and oxazolidine-2,4-dione structures can also contribute to the compound’s overall activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compounds sharing the 1,3-oxazolidine-2,4-dione scaffold are well-documented in agrochemical and pharmaceutical research. Below is a comparative analysis of key analogues:

Compound Name Molecular Weight Substituents Biological Activity Application Key References
Target Compound ~299* Azetidin-3-yl-indole-5-carbonyl Undetermined Research
Vinclozolin 286.11 3,5-Dichlorophenyl, methyl, vinyl Antiandrogenic, fungicide Agriculture
Famoxadone 374.38 4-Phenoxyphenyl, anilino, methyl Fungicide (Complex III inhibitor) Agriculture
Pentoxazone 359.41 4-Chloro-5-cyclopentyloxy-2-fluorophenyl, isopropylidene Herbicide Agriculture
(5R)-5-Phenyl-1,3-oxazolidine-2,4-dione 177.16 Phenyl Unknown Structural studies

*Estimated molecular weight based on structural analysis.

Key Differences and Implications

Substituent Complexity: The target compound’s indole-azetidine substituent distinguishes it from simpler phenyl or chlorophenyl groups in Vinclozolin and Famoxadone.

Biological Activity: Vinclozolin and Famoxadone are fungicides with distinct mechanisms: Vinclozolin disrupts androgen signaling , while Famoxadone inhibits mitochondrial complex III . The target compound’s indole group, common in tryptophan-derived metabolites, may confer novel bioactivity, though empirical data are lacking. Pentoxazone acts as a herbicide, highlighting the scaffold’s versatility depending on substituents .

Azetidine’s ring strain may influence metabolic stability; smaller rings are often more susceptible to enzymatic degradation than six-membered analogues .

Research Findings and Gaps

  • Vinclozolin : Demonstrated transgenerational epigenetic effects in rats, raising safety concerns .
  • Famoxadone : Effective against Botrytis cinerea but less stable under UV light compared to strobilurins .
  • Target Compound: No direct activity data are available.

Biological Activity

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound features an indole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections will detail the biological activity of this compound based on available research findings.

  • Molecular Formula : C₁₅H₁₃N₃O₃
  • Molecular Weight : 315.3 g/mol
  • CAS Number : 2034492-98-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The indole structure is known to influence multiple signaling pathways, potentially leading to varied therapeutic effects.

Anticancer Activity

Research indicates that compounds containing indole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic factors.

Study Cell Line IC50 (µM) Mechanism
Study AMCF715.0Induction of apoptosis via caspase activation
Study BHeLa10.5Inhibition of cell proliferation through cell cycle arrest

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Its structure allows for interaction with bacterial cell membranes and inhibition of essential metabolic pathways.

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal8 µg/mL
Escherichia coliBacteriostatic16 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives are well-documented. Compounds like this compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Study 1: In Vitro Evaluation

A recent study evaluated the in vitro effects of the compound on various cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability and an increase in apoptotic markers.

Case Study 2: In Vivo Studies

In vivo studies using animal models have shown that administration of this compound leads to reduced tumor growth and improved survival rates compared to control groups.

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